molecular formula C15H13F3O2 B15046382 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B15046382
M. Wt: 282.26 g/mol
InChI Key: DOTUQLQTJHCTJA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the benzyloxy group.

    4-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned differently on the benzene ring.

Uniqueness

2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2

InChI Key

DOTUQLQTJHCTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(F)(F)F)O

Origin of Product

United States

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